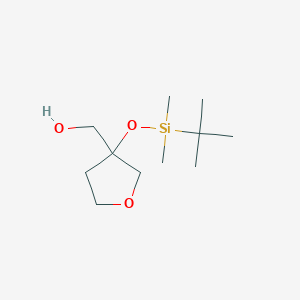![molecular formula C32H29N5O2 B13932569 N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its ability to target specific biological pathways in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with an appropriate quinazoline derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide (NaOCH₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its ability to inhibit the activity of certain enzymes and proteins. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis.
類似化合物との比較
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-tumor properties.
Imatinib: A well-known therapeutic agent for treating leukemia, which specifically inhibits tyrosine kinases.
Uniqueness
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific molecular structure, which allows it to target a distinct set of biological pathways. This specificity makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C32H29N5O2 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide |
InChI |
InChI=1S/C32H29N5O2/c38-31(33-27-10-6-7-23(21-27)22-37-17-19-39-20-18-37)25-13-15-26(16-14-25)34-32-35-29-12-5-4-11-28(29)30(36-32)24-8-2-1-3-9-24/h1-16,21H,17-20,22H2,(H,33,38)(H,34,35,36) |
InChIキー |
WWYGEUICRXRWNI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)





